A Comprehensive Technical Guide to 5-Bromo-4-hydroxypicolinonitrile: A Key Intermediate in Modern Drug Discovery
A Comprehensive Technical Guide to 5-Bromo-4-hydroxypicolinonitrile: A Key Intermediate in Modern Drug Discovery
CAS Number: 1369850-06-5
Introduction
5-Bromo-4-hydroxypicolinonitrile is a strategically important heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique arrangement of a pyridine core functionalized with a bromine atom, a hydroxyl group, and a nitrile moiety provides a versatile platform for the synthesis of complex, biologically active molecules.[1] This guide offers an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors for oncology.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-Bromo-4-hydroxypicolinonitrile is not extensively published, its properties can be reliably inferred from data on closely related analogues and the parent compound, 4-hydroxypicolinonitrile.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 1369850-06-5 | [1][2] |
| Molecular Formula | C₆H₃BrN₂O | [1][2] |
| Molecular Weight | 199.00 g/mol | [1][2] |
| Storage | Sealed in a dry environment at room temperature. | [1][2] |
Predicted and Analogous Physicochemical Data
| Property | Predicted/Analogous Value | Notes and References |
| Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C. | Based on substituted hydroxypicolinonitriles which have melting points in the range of 170-190 °C.[3][4] |
| Boiling Point | >399 °C (at 760 mmHg) | Based on the parent compound, 4-hydroxypicolinonitrile.[5] |
| Solubility | Limited solubility in water. Soluble in polar organic solvents like DMSO and DMF. | General characteristic of similar heterocyclic compounds. |
| pKa | The hydroxyl group is expected to have a pKa in the range of 7-9, exhibiting weak acidity. | Inferred from the behavior of similar 4-hydroxypyridine derivatives. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the identification and purity assessment of 5-Bromo-4-hydroxypicolinonitrile. The following are predicted spectroscopic signatures based on its structure and data from analogous compounds:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrile and bromine substituents and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the nitrile group will appear at a characteristic downfield shift, while the carbons bonded to bromine and the hydroxyl group will also have specific chemical shifts.
-
IR Spectroscopy: Key vibrational bands would include a sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, a broad O-H stretching band for the hydroxyl group, and various C=C and C=N stretching frequencies characteristic of the pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M and M+2 peaks). The molecular ion peak would be observed at m/z = 199 and 201.
Synthesis and Reactivity
Synthetic Approaches
A general procedure for the synthesis of substituted 3-hydroxypicolinonitriles involves the potassium carbonate-mediated N-O bond cleavage of isoxazolopyridines, which are formed from the cyclization of 4-propargylaminoisoxazoles.[3][4]
Illustrative Synthetic Pathway (Hypothetical)
Caption: A potential synthetic route to 5-Bromo-4-hydroxypicolinonitrile.
Key Reactivity: Tautomerism and Nucleophilic Aromatic Substitution
A fundamental aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. This equilibrium can be influenced by the solvent and the electronic nature of other substituents on the ring.
Caption: Tautomeric equilibrium of 4-hydroxypicolinonitrile.
The bromine atom at the 5-position and the electron-withdrawing nitrile group at the 2-position activate the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide by a variety of nucleophiles, a key reaction in the elaboration of this intermediate into more complex molecules. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Applications in Drug Discovery and Agrochemicals
The trifunctional nature of 5-Bromo-4-hydroxypicolinonitrile makes it a highly valuable scaffold. Each functional group—the nitrile, the hydroxyl group, and the bromine atom—can be selectively modified to generate a diverse library of compounds for screening and optimization.
Kinase Inhibitors in Oncology
A primary application of this intermediate is in the synthesis of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine core of 5-Bromo-4-hydroxypicolinonitrile can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
Targeted Kinase Families:
-
UNC-51-like Kinase (ULK): ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process that can promote cancer cell survival.[6][7] Inhibitors of ULK1 are being investigated as a therapeutic strategy to induce cancer cell death.[6][8]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[9] Inhibitors of JAKs are used in the treatment of inflammatory diseases and certain cancers.[10][11]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[12][13]
Illustrative Workflow for Kinase Inhibitor Synthesis
Caption: A generalized workflow for developing kinase inhibitors.
Agrochemicals
The structural motifs present in 5-Bromo-4-hydroxypicolinonitrile are also found in various agrochemicals. The pyridine ring is a common feature in many herbicides and pesticides. The ability to functionalize this intermediate allows for the development of novel compounds with enhanced binding to target enzymes in pests and weeds.[1]
Experimental Protocols (Exemplary)
While a specific protocol for the synthesis of 5-Bromo-4-hydroxypicolinonitrile is not available, the following is an adapted, general procedure for a related transformation that highlights the key steps likely involved.
Protocol: Synthesis of a Substituted 3-Hydroxypicolinonitrile via N-O Bond Cleavage (Adapted)
This protocol is adapted from a published procedure for the synthesis of 4-substituted 3-hydroxypicolinonitriles and serves as an illustrative example of the chemical transformations relevant to the synthesis of the title compound.[3][4]
Materials:
-
Substituted isoxazolopyridine
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the substituted isoxazolopyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the dropwise addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion
5-Bromo-4-hydroxypicolinonitrile stands out as a pivotal intermediate for researchers in drug discovery and agrochemical development. Its well-defined reactive sites allow for predictable and versatile chemical modifications, enabling the creation of novel compounds with significant biological activity. As the demand for targeted therapies, particularly in oncology, continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.
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Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Center for Biotechnology Information. [Link]
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Fukuhara, S., et al. (n.d.). Supporting Information: Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. DOI. [Link]
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bioRxiv. (2025). Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompat. [Link]
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